molecular formula C11H17NO3 B13047636 1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL

1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL

Cat. No.: B13047636
M. Wt: 211.26 g/mol
InChI Key: QSYILIJZAXMABN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL is a chemical compound with the molecular formula C11H17NO3 It is characterized by the presence of an amino group, a hydroxyl group, and two methoxy groups attached to a phenyl ring

Preparation Methods

The synthesis of 1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques .

Chemical Reactions Analysis

1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group in the precursor can be reduced to an amino group using reducing agents such as LiAlH4 or hydrogenation over a palladium catalyst.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with target molecules, while the methoxy groups may influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL can be compared with similar compounds such as:

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

1-amino-1-(2,5-dimethoxyphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO3/c1-7(13)11(12)9-6-8(14-2)4-5-10(9)15-3/h4-7,11,13H,12H2,1-3H3

InChI Key

QSYILIJZAXMABN-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=C(C=CC(=C1)OC)OC)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.